molecular formula C7H7BrF2O2 B2566501 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408958-11-0

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

Cat. No. B2566501
CAS RN: 2408958-11-0
M. Wt: 241.032
InChI Key: QVQVGRAKJWUJTR-UHFFFAOYSA-N
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Description

“2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H9BrO2 . It belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes (BCPs), which are highly strained carbocycles . BCPs have been widely used in drug discovery and materials science due to their unique structure and properties .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a BCP core, which is a highly strained carbocycle . The unique structure of BCPs, including their high degree of strain and three-dimensionality, makes them particularly interesting for various applications in drug discovery and materials science .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar BCP derivatives are often characterized by bridge substitution . This process often provides patent-free, novel vectors for substituent disposition in drug discovery and materials science . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including a bromo acid variant, have been studied, revealing a range of reactivities when reacting with xenon difluoride. The study suggests polar kinetic and thermodynamic effects play a significant role in these reactions, providing insights into the unique electronic effects transmitted through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
  • Research on 1-Bromobicyclo[1.1.1]pentane has shown it undergoes solvolysis more rapidly than t-butyl bromide in certain conditions, leading exclusively to 3-methylenecyclobutanol, which indicates specific solvolytic stability and reactivity of the bicyclo[1.1.1]pentane framework (Della & Taylor, 1990).

Applications in Medicinal Chemistry and Catalysis

  • Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, with novel methods developed for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines. This highlights their potential in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks for pharmaceutical applications (Hughes et al., 2019).
  • The catalytic synthesis of carboxylic acids from linear and cyclic alkanes, including derivatives of bicyclo[1.1.1]pentane, underlines the versatility of these compounds in synthetic organic and catalytic chemistry, demonstrating their utility in creating complex organic molecules (Reis et al., 2005).

Advanced Organic Synthesis Techniques

  • Advanced synthesis techniques have enabled the creation of highly substituted and functionalized bicyclo[1.1.1]pentane derivatives, including polyhalogenated variants. These methodologies open new avenues for the exploration of bicyclo[1.1.1]pentane's potential in material science, medicinal chemistry, and beyond (Le et al., 2021).

Safety and Hazards

The safety and hazards associated with “2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” are not explicitly mentioned in the sources I found. For detailed information on safety and hazards, it would be best to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQVGRAKJWUJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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